![molecular formula C7H9N3 B112512 3-Aminobenzenecarboximidamide CAS No. 3459-66-3](/img/structure/B112512.png)
3-Aminobenzenecarboximidamide
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Overview
Description
3-Aminobenzenecarboximidamide is a chemical compound used for pharmaceutical testing .
Synthesis Analysis
The synthesis of amides, such as 3-Aminobenzenecarboximidamide, can be achieved through the direct amidation of a variety of carboxylic acids with a broad range of amines . Another approach involves the design and synthesis of N-substituted benzimidazole derived carboxamides .Physical And Chemical Properties Analysis
3-Aminobenzenecarboximidamide has a molecular weight of 135.17 g/mol . Other physical and chemical properties such as color, density, hardness, and melting and boiling points are typically determined through experimental methods .Scientific Research Applications
Biomedical Applications
3-Aminobenzenecarboximidamide shows potential in biomedical applications due to its structural properties. It can be used in the synthesis of biopolymers which are crucial for developing scaffolds in tissue engineering. These scaffolds provide a framework for cell attachment and tissue formation, essential for regenerative medicine .
Biomimetic Material Synthesis
This compound can contribute to the creation of biomimetic materials that mimic natural biological structures. Such materials have applications in developing advanced coatings and surfaces with unique properties like hydrophobicity or self-cleaning abilities, inspired by lotus leaves or shark skin .
Drug Delivery Systems
In the realm of therapeutic medicine, 3-Aminobenzenecarboximidamide could be involved in the formulation of drug delivery systems. Its chemical structure may allow it to bind with specific drug molecules, facilitating targeted delivery and controlled release .
Sensors and Diagnostics
The compound’s reactivity with various biological and chemical agents can be harnessed to develop sensors for disease detection and diagnosis. It could be used to create biosensors that detect specific enzymes or metabolites associated with certain diseases .
Antimicrobial Agents
Research into nanoparticles has shown that certain compounds can enhance the antimicrobial properties of these particles. 3-Aminobenzenecarboximidamide may be functionalized to form nanoparticles that combat drug-resistant bacteria, offering a new avenue in antimicrobial therapy .
Chemical Synthesis and Catalysis
Due to its amine and imidamide groups, 3-Aminobenzenecarboximidamide can act as a catalyst or intermediate in various chemical reactions. This makes it valuable in synthetic chemistry for the production of complex molecules .
Environmental Applications
The compound’s potential to be incorporated into nanoparticles could also extend to environmental applications. For instance, it could be used in the treatment of wastewater by breaking down toxic substances or in oil-water separation processes .
Genome Technology
Lastly, 3-Aminobenzenecarboximidamide might play a role in genome technology. Its properties could be useful in the development of gene editing tools or in the synthesis of vectors for gene therapy, aiding in the treatment of genetic disorders .
Mechanism of Action
Target of Action
It’s worth noting that amines and amidines, which are functional groups present in 3-aminobenzenecarboximidamide, often interact with biological targets such as enzymes and receptors .
Mode of Action
In general, amines and amidines can participate in a variety of biochemical interactions, including hydrogen bonding and ionic interactions, which can influence their interaction with biological targets .
Biochemical Pathways
Amines and amidines are known to be involved in a variety of biochemical reactions and pathways .
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and polarity, can influence its pharmacokinetic properties .
Result of Action
Amines and amidines can influence a variety of biological processes, including enzyme activity and cellular signaling .
Safety and Hazards
properties
IUPAC Name |
3-aminobenzenecarboximidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDSNVUXQDDXBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276751 |
Source
|
Record name | m-Aminobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminobenzenecarboximidamide | |
CAS RN |
3459-66-3 |
Source
|
Record name | m-Aminobenzamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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